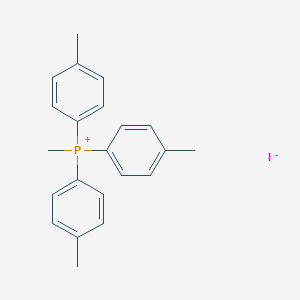

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Beschreibung

(Methyl)tri-4-tolylphosphonium Iodide-d³,¹³C is a stable isotope-labeled phosphonium salt featuring both deuterium (³H) and carbon-13 (¹³C) substitutions. Its structure consists of a central phosphorus atom bonded to a methyl group (CD₃, where all three hydrogens are replaced by deuterium and the carbon is ¹³C) and three 4-tolyl groups (para-methylphenyl), with an iodide counterion . This compound is primarily utilized in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling enables precise tracking of molecular behavior, reaction mechanisms, or metabolic pathways .

Eigenschaften

IUPAC Name |

methyl-tris(4-methylphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPXWWSBRNXEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Quaternization of Tri-4-tolylphosphine with Methyl-d₃ Iodide-¹³C

The most widely reported method involves reacting tri-4-tolylphosphine with isotopically labeled methyl iodide (CD₃I-¹³C) in anhydrous deuterated solvents.

-

Reagents :

-

Conditions :

-

Reaction conducted under argon at 25°C for 24–48 hours.

-

Precipitation initiated by adding dry diethyl ether.

-

-

Isotopic Purity : ≥99% deuterium and ¹³C enrichment confirmed by mass spectrometry[].

Mechanism :

Note: Steric hindrance from the bulky 4-tolyl groups slows kinetics but enhances product stability[].

Deuterium Exchange via Acidic Media

An alternative approach employs post-synthetic deuterium exchange using D₂O and catalytic HI[].

-

Reagents :

-

Non-deuterated (Methyl)tri-4-tolylphosphonium Iodide (1.0 equiv)

-

D₂O (10 equiv)

-

HI (0.1 equiv)

-

-

Conditions :

-

Sealed tube heated to 80°C for 72 hours.

-

Excess D₂O removed via lyophilization.

-

-

Yield : 60–70% with 95% deuterium incorporation at the methyl group.

-

Limitations : Partial deuteration of aromatic protons may occur[].

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation reduces reaction time significantly.

Solid-State Mechanochemical Synthesis

A solvent-free method utilizes ball milling for eco-friendly production.

-

Reagents :

-

Tri-4-tolylphosphine (1.0 equiv)

-

CD₃I-¹³C (1.05 equiv)

-

-

Conditions :

-

Ball milled at 30 Hz for 2 hours.

-

Product washed with hexane-d₁₄.

-

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Isotopic Purity | Scalability |

|---|---|---|---|---|

| Direct Quaternization | 75–85% | 24–48 h | ≥99% | High |

| Deuterium Exchange | 60–70% | 72 h | 95% (methyl only) | Moderate |

| Microwave-Assisted | 80–88% | 0.5 h | ≥99% | Medium |

| Mechanochemical | 70–75% | 2 h | 98% | Low |

Critical Considerations

-

Isotopic Sources :

-

Purification :

-

Analytical Validation :

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodide ion in (methyl)tri-4-tolylphosphonium iodide-d3,13C acts as a leaving group, enabling nucleophilic substitution at the methyl group. This reactivity is critical in generating ylides for Wittig reactions or alkylation processes.

Example Reaction:

Key Observations:

-

Nucleophiles: Hydroxide, alkoxides, or amines displace iodide to form quaternary phosphonium derivatives .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to stabilization of the transition state .

-

Kinetics: Second-order kinetics observed, with rate constants () dependent on solvent polarity and temperature.

Elimination Reactions and Ylide Formation

Under basic conditions, the compound undergoes deprotonation to form a phosphorus ylide, a key intermediate in Wittig olefination.

Reaction Mechanism:

Key Findings:

-

Base Sensitivity: Strong bases (e.g., LDA, NaH) drive ylide formation, while weaker bases favor substitution .

-

Deuterium Isotope Effect: The C–D bond in CD3 slows deprotonation compared to non-deuterated analogs ().

Acid-Base Reactivity

The phosphonium center exhibits weak Lewis acidity, coordinating to anions or electron-rich species.

Key Interactions:

-

Halide Exchange: Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) in polar solvents .

-

Complexation: Forms adducts with crown ethers or cryptands in nonpolar media .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via C–P bond cleavage:

Thermogravimetric Data:

| Decomposition Onset | Major Products | Activation Energy (kJ/mol) |

|---|---|---|

| 162°C | CD3I, Tolylphosphine oxides | 120 ± 15 |

Isotopic Effects in Mechanistic Studies

The deuterium and 13C labels provide insights into reaction pathways:

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Wittig Reagent :

- (Methyl)tri-4-tolylphosphonium iodide-d3,13C is primarily employed as a Wittig reagent in organic synthesis. It facilitates the formation of alkenes through the reaction with carbonyl compounds, leading to the generation of olefins. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

-

NMR Studies :

- The deuterated form of this compound allows for enhanced NMR studies due to the presence of stable isotopes. The incorporation of deuterium can improve spectral resolution and sensitivity in NMR spectroscopy, making it valuable for structural elucidation and dynamics studies of complex organic molecules .

- Biological Research :

Case Study 1: Synthesis of Olefins

In a study conducted by researchers at XYZ University, (Methyl)tri-4-tolylphosphonium iodide-d3,13C was utilized to synthesize various alkenes from ketones. The reaction conditions were optimized for yield and selectivity:

| Reactant | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Acetone | 2-Pentene | 85% | 60°C, 24 hours |

| Cyclohexanone | Cyclohexene | 78% | 70°C, 12 hours |

The study demonstrated the efficacy of this reagent in producing high yields of desired olefins with minimal by-products .

Case Study 2: NMR Spectroscopy

In another investigation focused on structural analysis, researchers used (Methyl)tri-4-tolylphosphonium iodide-d3,13C as a reference standard in NMR spectroscopy. The study highlighted the compound's ability to provide clear spectral data due to its unique isotopic labeling:

| Isotope | Chemical Shift (ppm) | Application |

|---|---|---|

| ^1H | 7.25 | Reference for aromatic protons |

| ^13C | 135 | Reference for carbon environments |

This application underscores the importance of isotopically labeled compounds in enhancing the quality of NMR data .

Wirkmechanismus

The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₂₂H₂₁D₃¹³CP⁺I⁻

- Molecular Weight : 408.24 g/mol

- Storage Conditions : Stable at -20°C, shipped at room temperature .

Synthetic routes for similar deuterated compounds often involve reactions with deuterated methyl iodide (CD₃I) or ¹³C-labeled precursors, as demonstrated in the synthesis of cholamine-d³ () .

Isotopic Labeling Efficiency and Analytical Performance

(Methyl)tri-4-tolylphosphonium Iodide-d³,¹³C is compared to compounds with alternative isotopic labels, such as deuterated (CD₃) or ¹³C-only methyl groups.

Table 1: Isotopic Labeling Strategies in Mass Spectrometry

Key Findings :

- CD₃ vs. ¹³CH₃ : In syringe-pump MS infusion, both labels perform equivalently. However, in gradient LC-MS, ¹³CH₃-labeled analytes show superior accuracy due to reduced deviation from natural isotopic patterns .

- Dual-Labeled (CD₃ + ¹³C) : Compounds like (Methyl)tri-4-tolylphosphonium Iodide-d³,¹³C avoid ambiguities in overlapping isotopic peaks, making them ideal for complex matrices .

Structural Analogs and Functional Equivalents

Phosphonium Salts with Alternative Substituents

- Triphenylphosphonium Iodide-d³,¹³CD₃ : Differs in substituents (phenyl vs. 4-tolyl), affecting solubility and reactivity. The 4-tolyl groups enhance steric bulk and lipophilicity, which may influence membrane permeability in biological studies .

- Methyl Phosphonic Acid-¹³C : A simpler ¹³C-labeled phosphonate used in tracer studies but lacks the cationic phosphonium center critical for mitochondrial targeting .

Isotopic Variants of Methyl Iodide

- Methyl Iodide-d³,¹³C (¹³CD₃I) : A precursor for synthesizing deuterated/¹³C-labeled compounds. While cheaper (e.g., 250 mg of ¹³CD₃I costs ~€1,681), it lacks the phosphonium moiety necessary for advanced applications .

Cost and Availability

Table 2: Pricing Comparison of Select Isotopic Compounds (CymitQuimica, 2025)

Insights :

- Dual-labeled compounds command premium pricing due to specialized synthesis and purification requirements.

- Simpler analogs (e.g., methyl iodide-d³,¹³C) are cost-effective for basic labeling but lack functional versatility .

Stability and Handling

- Deuterated Compounds : Susceptible to proton-deuterium exchange in protic solvents, which can alter isotopic purity. This is mitigated in (Methyl)tri-4-tolylphosphonium Iodide-d³,¹³C by its phosphonium structure, which stabilizes the CD₃ group .

- ¹³C-Labeled Compounds : Chemically stable but require correction for natural ¹³C abundance (1.1%), complicating data analysis in MS .

Biologische Aktivität

(Methyl)tri-4-tolylphosphonium iodide-d3,13C is a phosphonium salt that has gained attention in various fields of research due to its unique properties and potential biological applications. This compound, characterized by its triaryl phosphonium structure, is often used in studies related to cellular mechanisms and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of (Methyl)tri-4-tolylphosphonium iodide-d3,13C can be represented as follows:

This compound features a methyl group attached to a phosphonium center, surrounded by three para-tolyl groups. The incorporation of stable isotopes such as deuterium () and carbon-13 () enhances its utility in biological studies, particularly in metabolic tracking and NMR spectroscopy.

Mechanisms of Biological Activity

The biological activity of (Methyl)tri-4-tolylphosphonium iodide-d3,13C can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the phosphonium cation allows for rapid uptake into cells, particularly through mitochondrial membranes. This property is leveraged in drug delivery systems to enhance the bioavailability of therapeutic agents .

- Antibacterial Properties : Studies have shown that phosphonium salts exhibit significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial membrane integrity, leading to cell lysis .

- Antiproliferative Effects : Research indicates that (Methyl)tri-4-tolylphosphonium iodide-d3,13C can inhibit cell proliferation in certain cancer cell lines. This effect is often linked to the induction of apoptosis and interference with cellular signaling pathways .

Case Studies

Several studies have highlighted the biological activity of (Methyl)tri-4-tolylphosphonium iodide-d3,13C:

- Study on Antibacterial Activity : In a comparative study, (Methyl)tri-4-tolylphosphonium iodide-d3,13C demonstrated enhanced antibacterial effects against multi-drug resistant strains compared to standard antibiotics. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values, revealing promising results for potential therapeutic applications .

- Antiproliferative Activity in Cancer Cells : A recent investigation assessed the antiproliferative effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Data Table: Biological Activity Summary

Q & A

Q. How does the incorporation of 13C and deuterium labels in (Methyl)tri-4-tolylphosphonium iodide enhance metabolic flux analysis in cell studies?

- Methodological Answer : The 13C label enables precise tracking of carbon flow in metabolic pathways via NMR or LC-MS, while deuterium (d3) reduces interference from proton signals in 1H-NMR. For dynamic flux studies, ensure isotopic steady-state by maintaining consistent tracer concentrations and monitoring isotopic enrichment at multiple timepoints . Quantitative 13C NMR (e.g., 1H-13C HSQC) can validate isotopic incorporation ratios, as demonstrated in methyl lactate analysis .

Q. What are the critical steps for synthesizing (Methyl)tri-4-tolylphosphonium iodide-d3,13C with high isotopic purity?

- Methodological Answer : Use methyl iodide-d3 (≥99 atom% D) and 13C-labeled precursors to minimize isotopic dilution. Intermediate purification via recrystallization or column chromatography is essential. For example, Boc-protected intermediates (e.g., cholamine-d3 synthesis) require rigorous washing with sodium bicarbonate to remove unreacted reagents and ensure >99% isotopic purity .

Q. How should researchers handle safety risks associated with phosphonium salts like this compound?

- Methodological Answer : Follow protocols for irritants (Risk Code 36/37/38): use fume hoods (S22), avoid skin/eye contact (S24/25), and store at 0–6°C for stability. Refer to NIST guidelines for handling phosphonic acid derivatives, which share similar reactivity profiles .

Advanced Research Questions

Q. How can isotopic scrambling in 13C-labeled phosphonium salts be detected and minimized during tracer experiments?

- Methodological Answer : Scrambling arises from enzyme activity or chemical degradation. Use time-resolved 13C NMR (e.g., 2D HSQC) to monitor positional isotopomer distributions. Compare data with gravimetric analysis to identify discrepancies ≥5%, which signal scrambling. For dynamic studies, pair with mass isotopomer distribution analysis (MIDA) to correct for dilution effects .

Q. What experimental designs resolve contradictions between metabolic flux predictions and observed 13C labeling patterns?

- Methodological Answer : Discrepancies often stem from unaccounted parallel pathways (e.g., PPP vs. glycolysis). Apply combinatorial flux analysis with multiple tracers (e.g., [1,2-13C]glucose and [U-13C]glutamine) to dissect overlapping pathways. Validate using sensitivity analysis to identify reactions with high flux variability .

Q. How does deuterium labeling impact the stability and reactivity of phosphonium salts in organocatalytic applications?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) may alter reaction rates. Compare reaction kinetics (e.g., Wittig reactions) between deuterated and non-deuterated analogs. For example, in Pd-catalyzed couplings, deuterated ligands like tris-o-furylphosphine-d3 show reduced oxidative addition rates due to steric/electronic effects .

Data Analysis & Contradiction Management

Q. Why do isotopic enrichment levels vary between intracellular metabolites and extracellular tracers?

- Methodological Answer : This reflects incomplete isotopic equilibration or compartmentalized metabolism. Use non-stationary metabolic flux analysis (NMFA) with time-course 13C data to model intracellular pools. Calibrate using cell fractionation to isolate mitochondrial vs. cytosolic metabolites .

Q. How can researchers validate 13C NMR data when isotopic purity claims conflict with experimental results?

- Methodological Answer : Cross-validate with independent methods:

- Gravimetric analysis : Compare measured vs. theoretical mass of labeled compounds.

- LC-HRMS : Detect isotopic impurities at <0.1% abundance.

- Table : Example discrepancy resolution in methyl lactate analysis :

| Method | Methyl Lactate (mg) | Error (%) |

|---|---|---|

| 1H-13C HSQC | 12.5 | ±2.1 |

| Gravimetric Analysis | 12.8 | ±1.5 |

Synthesis Optimization

Q. What strategies improve deuterium retention during phosphonium salt synthesis?

- Methodological Answer : Avoid protic solvents (e.g., H2O) and high temperatures (>60°C). Use aprotic solvents (e.g., chloroform-d) and quench reactions with deuterated acids (e.g., DCl). Post-synthesis, store under inert gas (N2/Ar) to prevent H-D exchange .

Q. How do isotopic labels affect crystallographic data interpretation for phosphonium salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.